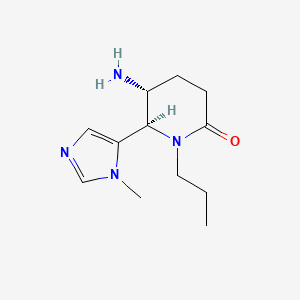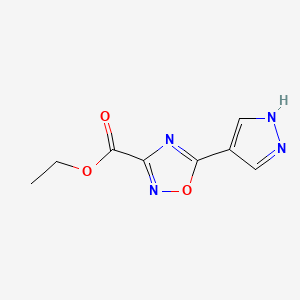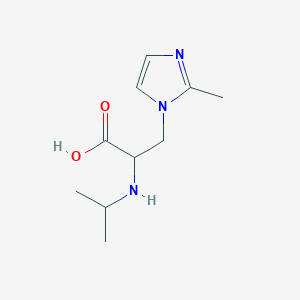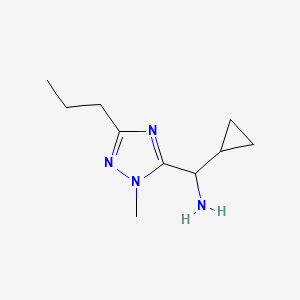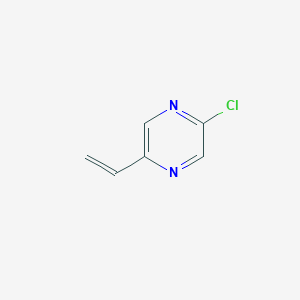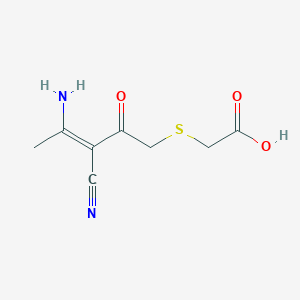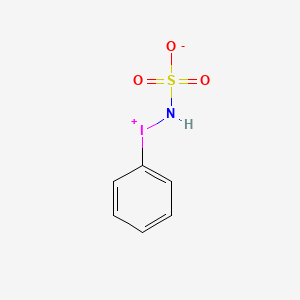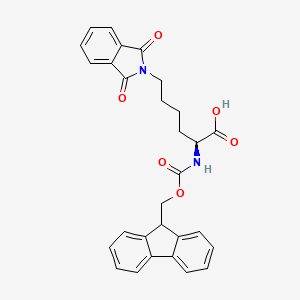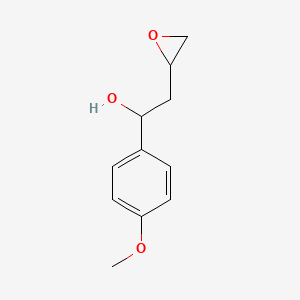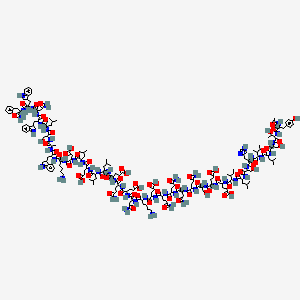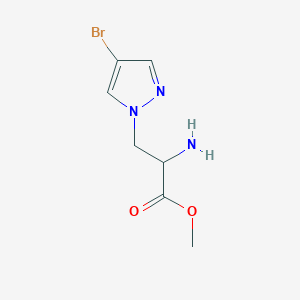
Methyl 2-amino-3-(4-bromo-1h-pyrazol-1-yl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-amino-3-(4-bromo-1h-pyrazol-1-yl)propanoate is an organic compound that features a pyrazole ring substituted with a bromine atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-3-(4-bromo-1h-pyrazol-1-yl)propanoate typically involves the reaction of 4-bromo-1H-pyrazole with methyl 2-amino-3-bromopropanoate under controlled conditions. The reaction is usually carried out in a solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-amino-3-(4-bromo-1h-pyrazol-1-yl)propanoate can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom on the pyrazole ring can be replaced by other nucleophiles.
Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Condensation reactions: It can participate in condensation reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium hydride or potassium carbonate for nucleophilic substitution, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and in suitable solvents to ensure high yields and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted pyrazole derivatives, while oxidation reactions can produce oxidized forms of the compound with different functional groups .
Wissenschaftliche Forschungsanwendungen
Methyl 2-amino-3-(4-bromo-1h-pyrazol-1-yl)propanoate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: It is explored for its potential use in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of Methyl 2-amino-3-(4-bromo-1h-pyrazol-1-yl)propanoate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would vary based on the specific biological context and the nature of the target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Compounds similar to Methyl 2-amino-3-(4-bromo-1h-pyrazol-1-yl)propanoate include other pyrazole derivatives such as:
- Methyl 2-amino-3-(4-chloro-1h-pyrazol-1-yl)propanoate
- Methyl 2-amino-3-(4-fluoro-1h-pyrazol-1-yl)propanoate
- Methyl 2-amino-3-(4-iodo-1h-pyrazol-1-yl)propanoate .
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and the types of interactions it can participate in.
Eigenschaften
Molekularformel |
C7H10BrN3O2 |
|---|---|
Molekulargewicht |
248.08 g/mol |
IUPAC-Name |
methyl 2-amino-3-(4-bromopyrazol-1-yl)propanoate |
InChI |
InChI=1S/C7H10BrN3O2/c1-13-7(12)6(9)4-11-3-5(8)2-10-11/h2-3,6H,4,9H2,1H3 |
InChI-Schlüssel |
UTEBRIIQBZMEFD-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C(CN1C=C(C=N1)Br)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


